![molecular formula C21H12INO3 B5002543 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide](/img/structure/B5002543.png)
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide, also known as BI-2536, is a small molecule inhibitor of the protein kinase Plk1. Plk1 plays a crucial role in the regulation of cell division and has been identified as a potential target for cancer treatment. BI-2536 has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.
Mécanisme D'action
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide inhibits the activity of Plk1, a protein kinase that plays a crucial role in the regulation of cell division. Plk1 is involved in several stages of mitosis, including spindle formation, chromosome alignment, and cytokinesis. Inhibition of Plk1 by this compound leads to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide is its potency as a Plk1 inhibitor. It has been shown to be effective at low concentrations, making it a useful tool for studying the role of Plk1 in cell division. However, one limitation of this compound is its specificity for Plk1. It does not inhibit other kinases that are involved in cell division, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide. One area of interest is the development of combination therapies that include this compound and other anticancer drugs. Another potential direction is the investigation of the role of Plk1 in other cellular processes, such as DNA damage repair and cell migration. Finally, the development of more potent and selective Plk1 inhibitors may lead to the discovery of new anticancer agents.
Méthodes De Synthèse
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide involves several steps, including the preparation of 4-iodobenzamide and the coupling of this compound with 2-anthracenecarboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In preclinical studies, this compound has demonstrated potent antitumor activity, both as a single agent and in combination with other anticancer drugs.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12INO3/c22-13-7-5-12(6-8-13)21(26)23-14-9-10-17-18(11-14)20(25)16-4-2-1-3-15(16)19(17)24/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQURUGMIXOJQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.